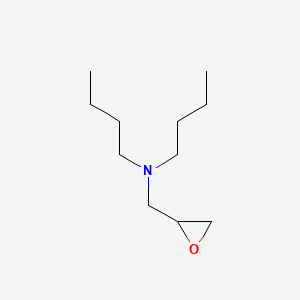

Oxiranemethanamine, N,N-dibutyl-

Overview

Description

Synthesis Analysis

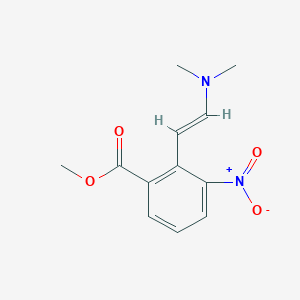

While specific synthesis methods for Oxiranemethanamine, N,N-dibutyl- were not found, a related compound, N,N′-dibutyl-3,3′-diaminobenzidine, was synthesized and characterized using analytical methods . The target molecule was achieved using 3,3′-dinitro-[1,1′-biphenyl]-4,4′-diamine as the starting material .Scientific Research Applications

Thermally Stable Epoxy Polymers

Epoxy resins are widely used in adhesives, coatings, and construction materials. The synthesis of 4-(2-(4-(bis(oxiran-2-ylmethyl)amino)phenoxy)ethoxy)-N,N-bis(oxiran-2-ylmethyl)benzenamine (TGAE) , a tetraglycidyl amines-based epoxy resin, has led to thermally stable polymers. These polymers combine flexible methylene segments with rigid tetrafunctional epoxy resin, making them suitable for microelectronics, automotive industries, and other applications .

Extractants for Spent Fuel Reprocessing

N,N-dialkyl amides, including N,N-dihexyloctanamide (DHOA) and N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA) , have been investigated as alternative extractants for reprocessing spent nuclear fuels. These compounds play a crucial role in separating uranium (U) and thorium (Th) from spent fuel, aiding in nuclear waste management .

Functionalized Metal-Organic Frameworks (MOFs)

The Zr-based MOF, UiO-66-NH2 , functionalized with N,N’-dibutyl imidazolium ionic liquid (UiO-66-NH2-ILBr) , demonstrates excellent catalytic performance. By attaching urea to the ionic liquid, a task-specific IL is formed. This catalyst shows promise in various chemical reactions .

Site-Specific RNA Incorporation

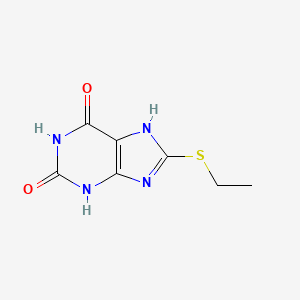

Researchers have developed a synthetic path to create a 2-aminopurine riboside phosphoramidite. The N2 functionality of this riboside is masked with the N-(di-n-butylamino)methylene group . This compound enables site-specific incorporation of 2-aminopurine into RNA, which has applications in biotechnology and molecular biology .

Adhesive Properties in Coatings

The presence of tetrafunctional epoxy in synthesized systems containing TGAE imparts additional adhesive properties to coatings. These coatings can find use in various industrial and commercial applications where strong adhesion is essential .

Processable Epoxy-Amine Blends

The MDA-based systems derived from TGAE exhibit processability and thermal properties comparable to existing non-processable systems. These blends strike a balance between flexibility and rigidity, making them suitable for specific applications .

Mechanism of Action

While the specific mechanism of action for Oxiranemethanamine, N,N-dibutyl- was not found, a related compound, Dibutyl Phthalate (DBP), has been studied. DBP-induced apoptosis and neurotoxicity are mediated by the Aryl Hydrocarbon Receptor (AhR), while the ERs and PPARγ signaling pathways are impaired by the phthalate .

properties

IUPAC Name |

N-butyl-N-(oxiran-2-ylmethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-3-5-7-12(8-6-4-2)9-11-10-13-11/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKXCLZSNFVFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496520 | |

| Record name | N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7439-58-9 | |

| Record name | N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]-](/img/structure/B3056730.png)

![Pyridine, 2,6-bis[(diphenylphosphino)methyl]-](/img/structure/B3056743.png)

dimethylsilane](/img/structure/B3056745.png)